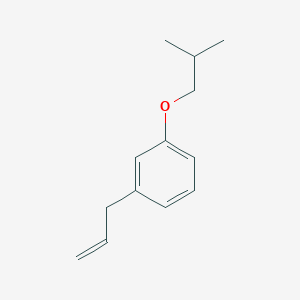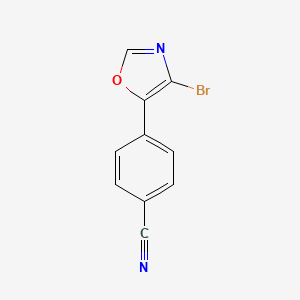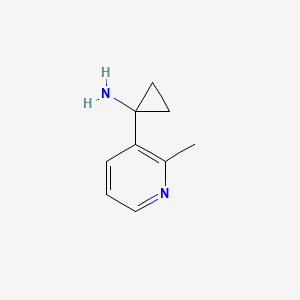
1,3-Dimethylacridine-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylacridine-9(10H)-one is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of an acridine core with two methyl groups at positions 1 and 3, and a ketone group at position 9.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylacridine-9(10H)-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid derivatives under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Another method involves the condensation of 2-aminoacetophenone with formaldehyde and subsequent cyclization. This reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylacridine-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1,3-dimethylacridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,3-Dimethylacridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Dimethylacridine-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylacridine-9(10H)-one depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to various biological effects. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound of 1,3-Dimethylacridine-9(10H)-one, known for its wide range of applications.
9,10-Dihydro-9,9-dimethylacridine: A similar compound with a reduced acridine core.
1,3-Dimethylacridine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both methyl groups and a ketone functional group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1,3-dimethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-9-7-10(2)14-13(8-9)16-12-6-4-3-5-11(12)15(14)17/h3-8H,1-2H3,(H,16,17) |
Clé InChI |
NRODHQKBDDFDLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)NC3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)


![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)
![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)


![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)



